Methylprednisolone sodium succinate Methylprednisolone sodium succinate Methylprednisolone Sodium Succinate is the sodium succinate salt of a synthetic glucocorticoid receptor agonist with immunosuppressive and anti-inflammatory effects. Methylprednisolone sodium succinate is converted into active prednisolone in the body, which activates glucocorticoid receptor mediated gene expression. This includes inducing synthesis of anti-inflammatory protein IkappaB-alpha and inhibiting synthesis of nuclear factor kappaB (NF-kappaB). As a result, proinflammatory cytokine production such as IL-1, IL-2 and IL-6 is down-regulated and cytotoxic T-lymphocyte activation is inhibited. Therefore, an overall reduction in chronic inflammation and autoimmune reactions may be achieved.
Methylprednisolone sodium succinate is a corticosteroid hormone.
A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies.
Brand Name: Vulcanchem
CAS No.: 2375-03-3
VCID: VC0535230
InChI: InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1
SMILES: CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Molecular Formula: C26H33NaO8
Molecular Weight: 496.5 g/mol

Methylprednisolone sodium succinate

CAS No.: 2375-03-3

Inhibitors

VCID: VC0535230

Molecular Formula: C26H33NaO8

Molecular Weight: 496.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Methylprednisolone sodium succinate - 2375-03-3

CAS No. 2375-03-3
Product Name Methylprednisolone sodium succinate
Molecular Formula C26H33NaO8
Molecular Weight 496.5 g/mol
IUPAC Name sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
Standard InChI InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1
Standard InChIKey FQISKWAFAHGMGT-SGJOWKDISA-M
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
SMILES CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Canonical SMILES CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Appearance Solid powder
Description Methylprednisolone Sodium Succinate is the sodium succinate salt of a synthetic glucocorticoid receptor agonist with immunosuppressive and anti-inflammatory effects. Methylprednisolone sodium succinate is converted into active prednisolone in the body, which activates glucocorticoid receptor mediated gene expression. This includes inducing synthesis of anti-inflammatory protein IkappaB-alpha and inhibiting synthesis of nuclear factor kappaB (NF-kappaB). As a result, proinflammatory cytokine production such as IL-1, IL-2 and IL-6 is down-regulated and cytotoxic T-lymphocyte activation is inhibited. Therefore, an overall reduction in chronic inflammation and autoimmune reactions may be achieved.
Methylprednisolone sodium succinate is a corticosteroid hormone.
A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 2921-57-5 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6 alpha-Methylprednisolone Sodium Hemisuccinate
A-MethaPred
Hemisuccinate, Methylprednisolone
Methylprednisolone Hemisuccinate
Methylprednisolone Hemisuccinate Monosodium Salt
Methylprednisolone Sodium Hemisuccinate
Methylprednisolone Sodium Succinate
Methylprednisolone Succinate
Sodium Hemisuccinate, Methylprednisolone
Sodium Succinate, Methylprednisolone
Solu-Medrol
Solumedrol
Succinate, Methylprednisolone
Urbason-Soluble
UrbasonSoluble
Reference 1: Li LL, Huang LL, Miu SJ, Zhang H. [Local combined with systemic glucocorticoid treatment of young and middle-aged patients with severe and profound hearing loss]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2018 Apr;32(7):533-536. doi: 10.13201/j.issn.1001-1781.2018.07.014. Chinese. PubMed PMID: 29798086.
2: Gaspari F, Thakar S, Carrara F, Perna A, Trillini M, Aparicio MC, Diadei O, Ferrari S, Cannata A, Stucchi N, Ruggenenti P, Remuzzi G, Perico N. Safety of Iohexol Administration to Measure Glomerular Filtration Rate in Different Patient Populations: A 25-Year Experience. Nephron. 2018 May 17:1-8. doi: 10.1159/000489898. [Epub ahead of print] PubMed PMID: 29772565.
3: Zhang J, Zheng J, Huang K, Chen Y, Yang J, Yao W. Use of glucocorticoids in patients with COPD exacerbations in China: a retrospective observational study. Ther Adv Respir Dis. 2018 Jan-Dec;12:1753466618769514. doi: 10.1177/1753466618769514. PubMed PMID: 29692212; PubMed Central PMCID: PMC5961923.
4: Desu HR, Thoma LA, Wood GC. Nebulization of Cyclic Arginine-Glycine-(D)-Aspartic Acid-Peptide Grafted and Drug Encapsulated Liposomes for Inhibition of Acute Lung Injury. Pharm Res. 2018 Mar 13;35(5):94. doi: 10.1007/s11095-018-2366-9. PubMed PMID: 29536186.
5: Hu P, Mao Z, Liu C, Hu X, Kang H, Zhou F. Malignant atrophic papulosis with motor aphasia and intestinal perforation: A case report and review of published works. J Dermatol. 2018 Jun;45(6):723-726. doi: 10.1111/1346-8138.14280. Epub 2018 Mar 8. PubMed PMID: 29516548; PubMed Central PMCID: PMC6001538.
6: Morrow SA, Fraser JA, Day C, Bowman D, Rosehart H, Kremenchutzky M, Nicolle M. Effect of Treating Acute Optic Neuritis With Bioequivalent Oral vs Intravenous Corticosteroids: A Randomized Clinical Trial. JAMA Neurol. 2018 Jun 1;75(6):690-696. doi: 10.1001/jamaneurol.2018.0024. PubMed PMID: 29507942; PubMed Central PMCID: PMC5885218.
7: Kanhai KMS, Zuiker RGJA, Stavrakaki I, Gladdines W, Gaillard PJ, Klaassen ES, Groeneveld GJ. Glutathione-PEGylated liposomal methylprednisolone in comparison to free methylprednisolone: slow release characteristics and prolonged lymphocyte depression in a first-in-human study. Br J Clin Pharmacol. 2018 May;84(5):1020-1028. doi: 10.1111/bcp.13525. Epub 2018 Mar 9. PubMed PMID: 29385232; PubMed Central PMCID: PMC5903232.
8: Sámano C, Nistri A. Mechanism of Neuroprotection Against Experimental Spinal Cord Injury by Riluzole or Methylprednisolone. Neurochem Res. 2017 Dec 30. doi: 10.1007/s11064-017-2459-6. [Epub ahead of print] PubMed PMID: 29290040.
9: Fehlings MG, Tetreault LA, Wilson JR, Kwon BK, Burns AS, Martin AR, Hawryluk G, Harrop JS. A Clinical Practice Guideline for the Management of Acute Spinal Cord Injury: Introduction, Rationale, and Scope. Global Spine J. 2017 Sep;7(3 Suppl):84S-94S. doi: 10.1177/2192568217703387. Epub 2017 Sep 5. PubMed PMID: 29164036; PubMed Central PMCID: PMC5684846.
10: Fehlings MG, Kwon BK, Tetreault LA. Guidelines for the Management of Degenerative Cervical Myelopathy and Spinal Cord Injury: An Introduction to a Focus Issue. Global Spine J. 2017 Sep;7(3 Suppl):6S-7S. doi: 10.1177/2192568217701714. Epub 2017 Sep 5. PubMed PMID: 29164034; PubMed Central PMCID: PMC5684836.
11: Fehlings MG, Wilson JR, Tetreault LA, Aarabi B, Anderson P, Arnold PM, Brodke DS, Burns AS, Chiba K, Dettori JR, Furlan JC, Hawryluk G, Holly LT, Howley S, Jeji T, Kalsi-Ryan S, Kotter M, Kurpad S, Kwon BK, Marino RJ, Martin AR, Massicotte E, Merli G, Middleton JW, Nakashima H, Nagoshi N, Palmieri K, Skelly AC, Singh A, Tsai EC, Vaccaro A, Yee A, Harrop JS. A Clinical Practice Guideline for the Management of Patients With Acute Spinal Cord Injury: Recommendations on the Use of Methylprednisolone Sodium Succinate. Global Spine J. 2017 Sep;7(3 Suppl):203S-211S. doi: 10.1177/2192568217703085. Epub 2017 Sep 5. PubMed PMID: 29164025; PubMed Central PMCID: PMC5686915.
12: Fehlings MG, Wilson JR, Harrop JS, Kwon BK, Tetreault LA, Arnold PM, Singh JM, Hawryluk G, Dettori JR. Efficacy and Safety of Methylprednisolone Sodium Succinate in Acute Spinal Cord Injury: A Systematic Review. Global Spine J. 2017 Sep;7(3 Suppl):116S-137S. doi: 10.1177/2192568217706366. Epub 2017 Sep 5. Review. PubMed PMID: 29164020; PubMed Central PMCID: PMC5684849.
13: Schlatter J, Nguyen D, Zamy M, Kabiche S, Fontan JE, Cisternino S. Safety of intrathecal route: focus to methylprednisolone acetate (Depo-Medrol) use. Eur Spine J. 2017 Nov 18. doi: 10.1007/s00586-017-5387-x. [Epub ahead of print] Review. PubMed PMID: 29151132.
14: Porcaro F, Paglietti MG, Diamanti A, Petreschi F, Schiavino A, Negro V, Pecora V, Fiocchi A, Cutrera R. Anaphylactic shock with methylprednisolone sodium succinate in a child with short bowel syndrome and cow's milk allergy. Ital J Pediatr. 2017 Nov 17;43(1):104. doi: 10.1186/s13052-017-0422-4. PubMed PMID: 29149860; PubMed Central PMCID: PMC5693518.
15: Jin P, Liang X, Wu X, He X, Kuang Y, Hu X. Screening and quantification of 18 glucocorticoid adulterants from herbal pharmaceuticals and health foods by HPLC and confirmed by LC-Q-TOF-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jan;35(1):10-19. doi: 10.1080/19440049.2017.1400184. Epub 2017 Nov 14. PubMed PMID: 29095118.
16: Caruso MC, Daugherty MC, Moody SM, Falcone RA Jr, Bierbrauer KS, Geis GL. Lessons learned from administration of high-dose methylprednisolone sodium succinate for acute pediatric spinal cord injuries. J Neurosurg Pediatr. 2017 Dec;20(6):567-574. doi: 10.3171/2017.7.PEDS1756. Epub 2017 Oct 6. PubMed PMID: 28984538.
17: Wang C, Xu Y, Huang Y, Huang Y. Effects of erythropoietin and methylprednisolone on AQP4 expression in astrocytes. Mol Med Rep. 2017 Nov;16(5):5924-5930. doi: 10.3892/mmr.2017.7330. Epub 2017 Aug 22. PubMed PMID: 28849166; PubMed Central PMCID: PMC5865770.
18: Wengse C, Ericsson J, Hallberg S, Ursing J. Patient med TBE förbättrades snabbt vid behandling med kortison - Evidens saknas dock för värdet av immunmodulerande terapi. Lakartidningen. 2017 Jun 16;114. pii: ELAI. Swedish. PubMed PMID: 28632298.
19: Frieder J, Mouabbi JA, Zein R, Hadid T. Autoimmune hemolytic anemia associated with trimethoprim-sulfamethoxazole use. Am J Health Syst Pharm. 2017 Jun 15;74(12):894-897. doi: 10.2146/ajhp160203. PubMed PMID: 28596226.
20: Aounallah A, Jrad M, Ksiaa M, Mokni S, Saidi W, Boussofara L, Sriha B, Denguezli M, Ghariani N, Belajouza C, Nouira R. [A particular type of cicatricial Pemphigoid with unique IgA deposit]. Pan Afr Med J. 2017 Mar 13;26:136. doi: 10.11604/pamj.2017.26.136.9702. eCollection 2017. French. PubMed PMID: 28533859; PubMed Central PMCID: PMC5429461.
PubChem Compound 23680530
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator